
6-methyl-N-pyridin-2-yl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-pyridin-2-yl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 6-methyl-N-pyridin-2-yl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-N-pyridin-2-yl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide are primarily related to its anticancer activity. It has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
実験室実験の利点と制限
One of the major advantages of using 6-methyl-N-pyridin-2-yl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide in lab experiments is its potent anticancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the research of 6-methyl-N-pyridin-2-yl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide. One of the directions is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to study its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to optimize the synthesis method and improve the solubility of this compound.
合成法
The synthesis of 6-methyl-N-pyridin-2-yl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide involves the reaction of 2-mercaptopyridine, 2,4,5-trimethoxybenzaldehyde, and ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess significant anticancer activity by inhibiting the growth of cancer cells. In agriculture, it has been used as a fungicide to protect crops from various fungal diseases. In material science, it has been used as a precursor for the synthesis of various materials such as metal-organic frameworks.
特性
製品名 |
6-methyl-N-pyridin-2-yl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
|---|---|
分子式 |
C20H22N4O4S |
分子量 |
414.5 g/mol |
IUPAC名 |
6-methyl-N-pyridin-2-yl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-11-17(19(25)23-16-7-5-6-8-21-16)18(24-20(29)22-11)12-9-14(27-3)15(28-4)10-13(12)26-2/h5-10,18H,1-4H3,(H,21,23,25)(H2,22,24,29) |
InChIキー |
YBOZPLCHDILDOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=CC=N3 |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)

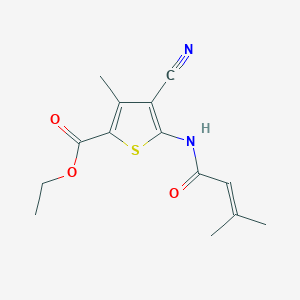
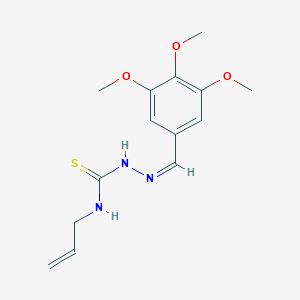
![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
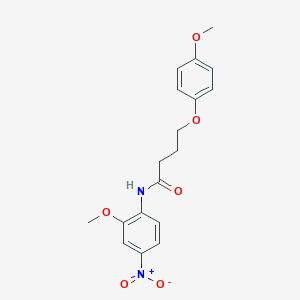
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
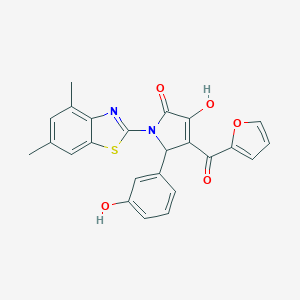
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)
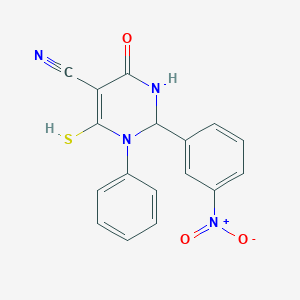
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)